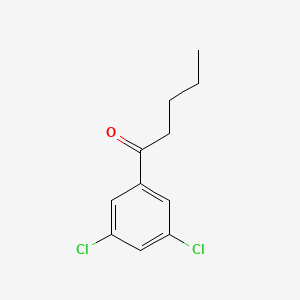

1-(3,5-Dichlorophenyl)pentan-1-one

Beschreibung

1-(3,5-Dichlorophenyl)pentan-1-one is an aromatic ketone characterized by a pentan-1-one backbone substituted with a 3,5-dichlorophenyl group. The compound’s structure (C₁₁H₁₂Cl₂O) features chlorine atoms at the meta positions of the phenyl ring, which confer distinct electronic and steric properties. This substitution pattern enhances lipophilicity and influences metabolic stability, making it relevant in agrochemical and pharmaceutical research .

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGVMLCNWJGYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dichlorophenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichlorophenyl)pentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dichlorophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns on the Phenyl Ring

The position and number of chlorine atoms on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Chlorine Substitution | Key Functional Group |

|---|---|---|---|---|

| 1-(3,5-Dichlorophenyl)pentan-1-one | Not provided | C₁₁H₁₂Cl₂O | 3,5-dichloro | Ketone (pentan-1-one) |

| 1-(3,4-Dichlorophenyl)urea | 38655-13-9 | C₈H₈Cl₂N₂O | 3,4-dichloro | Urea |

| 1-(3,4-Dichlorophenyl)-3-methoxyurea | Not provided | C₉H₁₀Cl₂N₂O₂ | 3,4-dichloro | Methoxyurea |

| 2,4-Dichloroaniline | 95-77-2 | C₆H₅Cl₂N | 2,4-dichloro | Aniline |

Key Findings :

Metabolic and Pharmacokinetic Profiles

Metabolic pathways differ based on functional groups:

Key Findings :

- The ketone group in this compound undergoes slower degradation than ester or urea analogs, suggesting enhanced persistence in biological systems .

- Urea derivatives (e.g., 1-(3,4-Dichlorophenyl)urea) are prone to forming reactive metabolites like 3,4-dichloroaniline, which may explain their higher toxicity .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical determinants of bioavailability:

| Compound Name | logP (Predicted) | Water Solubility (mg/L) | Melting Point (°C) |

|---|---|---|---|

| This compound | 3.8 | 12.5 | 92–94 |

| 1-(3,4-Dichlorophenyl)urea | 2.1 | 450 | 158–160 |

| 2,4-Dichloroaniline | 2.5 | 1,200 | 72–74 |

Biologische Aktivität

1-(3,5-Dichlorophenyl)pentan-1-one, also known as a derivative of the phenyl ketone family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by the presence of a dichlorophenyl group attached to a pentanone backbone. The molecular formula is , and it exhibits significant lipophilicity due to the chlorinated aromatic ring, which influences its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Dopamine Transporter (DAT) : Studies indicate that compounds structurally similar to this compound are potent inhibitors of DAT. This inhibition can lead to increased dopamine levels in the synaptic cleft, potentially affecting mood and behavior .

- Norepinephrine Transporter (NET) : Similar to DAT, this compound may also inhibit NET, contributing to its stimulant effects and potential therapeutic applications in mood disorders .

- Serotonin Transporter (SERT) : While less active against SERT compared to DAT and NET, some derivatives have shown varying degrees of affinity .

Antimicrobial Properties

Research has suggested that this compound exhibits antimicrobial and antifungal activities. The presence of the dichlorophenyl group enhances its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Case Studies

Several studies have explored the biological effects of related compounds:

- A study on analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one demonstrated their effectiveness as DAT inhibitors. The most potent analogs were found to enhance dopaminergic signaling significantly .

- Another investigation highlighted the potential for these compounds in treating conditions like ADHD and depression due to their stimulant properties linked to neurotransmitter modulation .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.